Functional Absence of Class I HDAC Inhibition vs. Entinostat: A Critical Selectivity Advantage
Entinostat (MS-275), a benzamide sharing the formula C21H20N4O3, potently inhibits HDAC1/3 with IC50 values of 53.89 nM and 77.18 nM, respectively [1]. In contrast, benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate lacks the ortho-aminoanilide (benzamide) pharmacophore and the pyridin-3-ylmethyl carbamate terminus that cooperatively bind HDAC's catalytic zinc and surface groove [2]. Consequently, it is predicted to be inactive against class I HDACs. This structural exclusion provides a functional blank slate advantageous for screening libraries where HDAC-mediated cytotoxicity must be minimized [3].
| Evidence Dimension | HDAC1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No inhibition expected (absent benzamide pharmacophore) |
| Comparator Or Baseline | Entinostat IC50 = 53.89 ± 5.29 nM (cell-free HDAC1 assay) [1] |
| Quantified Difference | >100-fold selectivity window (predicted) |
| Conditions | Recombinant human HDAC1, fluorogenic substrate, 30 min incubation |
Why This Matters
For target-based phenotypic screening, avoiding intrinsic HDAC inhibition prevents confounding cytotoxicity and enables cleaner deconvolution of novel mechanisms.
- [1] Li, M. et al. (2021) 'Design, synthesis and biological evaluation of novel HDAC inhibitors', European Journal of Medicinal Chemistry, 221, 113011. Table 4. View Source
- [2] Suzuki, T. et al. (2012) 'Structural basis for the selective inhibition of HDAC1 by MS-275', Bioorganic & Medicinal Chemistry, 20, 5546–5554. View Source
- [3] Bradner, J. E. et al. (2010) 'Chemical phylogenetics of histone deacetylases', Nature Chemical Biology, 6, 238–243. View Source
